ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester group through an ether linkage
Properties
IUPAC Name |
ethyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-19(21)12-4-6-13(7-5-12)25-17-11-24-16-10-14(22-2)8-9-15(16)18(17)20/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUPEYOYHHSDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Chroman-4-one derivatives.
Substituted Derivatives: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is explored for its use in the development of organic electronic materials and dyes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-furoate
- Methyl 4-[(7-acetyloxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Uniqueness
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific substitution pattern and the presence of both chromen-4-one and benzoate ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic compound classified as a chromen-4-one derivative. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a chromen-4-one moiety linked to a benzoate ester group through an ether linkage. The synthesis typically involves:
- Starting Materials : 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
- Etherification : Reaction with a base (e.g., potassium carbonate) in dimethylformamide (DMF).
- Methoxylation : Introduction of the methoxy group using methylating agents such as dimethyl sulfate or methyl iodide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in microbial and cancer cells. The compound interferes with:
- DNA Replication : Disruption of DNA synthesis leads to cell death.
- Protein Synthesis : Inhibition of protein production affects cellular functions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing potent activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound was tested on various cancer types, including breast and lung cancers, demonstrating dose-dependent cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. In vivo studies using animal models showed a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yloxy]benzoate demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus, providing insights into its potential application in preventing infections associated with biofilms .
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer showed that patients treated with a formulation containing ethyl 4-[...]-benzoate experienced significant tumor reduction compared to the control group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chromene derivatives often involves coupling aromatic moieties under controlled conditions. For example, triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) can facilitate esterification or etherification reactions between hydroxy-chromenone and benzoate precursors . Optimization may involve varying stoichiometry, reaction temperature (e.g., 60–80°C), or solvent polarity (e.g., dichloromethane or DMF). Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals grown via slow evaporation (e.g., in methanol/water) are analyzed to determine bond lengths, angles, and packing motifs. For chromene derivatives, key parameters include the dihedral angle between the chromenone and benzoate planes, which influences π-π stacking. Refinement software (e.g., SHELX) processes data to generate ORTEP diagrams, as demonstrated in studies of analogous chromene structures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid vapor inhalation .
- Storage : Keep in airtight containers, away from oxidizers and ignition sources. Store in cool, dry conditions to prevent decomposition .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How can researchers address the lack of toxicological data for this compound?
- Methodological Answer : In silico tools (e.g., OECD QSAR Toolbox) can predict acute toxicity using structural analogs. In vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) provide preliminary data. Comparative analysis with structurally similar chromenes (e.g., coumarin derivatives) may offer insights into potential irritancy or organ toxicity .
Advanced Research Questions
Q. How can conflicting stability data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., humidity, light exposure). Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures. Cross-reference with spectroscopic data (FTIR, NMR) to detect degradation products like carbon oxides .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The 4-oxo group on the chromene ring is electron-withdrawing, activating the adjacent 3-oxybenzoate moiety for nucleophilic attack. Computational studies (DFT calculations) can map electron density distributions. Experimental validation via trapping intermediates (e.g., using TEMPO for radical detection) or kinetic isotope effects (KIEs) can elucidate reaction pathways .
Q. What strategies mitigate poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvents : Use DMSO-water or PEG-400 mixtures (≤10% v/v) to enhance solubility without toxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., via emulsion-solvent evaporation) to improve bioavailability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to increase hydrophilicity .
Q. How can byproducts from synthesis be identified and minimized?
- Methodological Answer : LC-MS or GC-MS can detect byproducts (e.g., unreacted starting materials or oxidation derivatives). Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Mechanistic studies (e.g., varying reaction time/temperature) can pinpoint conditions favoring side reactions, such as ester hydrolysis or chromenone ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
